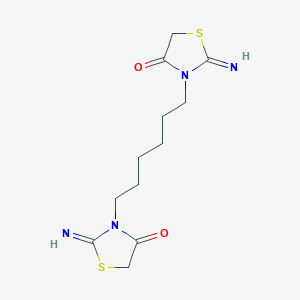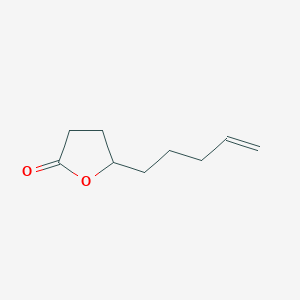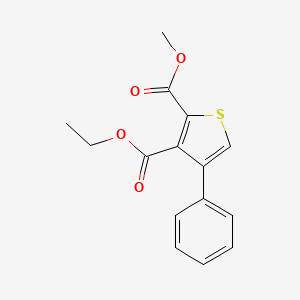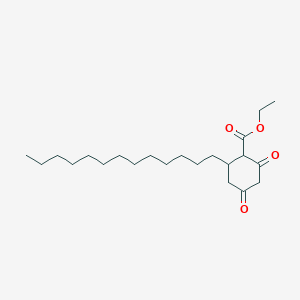
2-Tert-butylphenol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylphenol: is an organic compound with the chemical formula C10H14O . It is one of the three isomeric tert-butylphenols and appears as a colorless oil that dissolves in basic water . This compound is commonly used as an intermediate in the production of other chemicals, including antioxidants and fragrances . Formic acid , with the chemical formula CH2O2 , is the simplest carboxylic acid and is known for its pungent odor. It is used in various industrial applications, including as a preservative and antibacterial agent.
Preparation Methods
2-Tert-butylphenol: can be synthesized through the acid-catalyzed alkylation of phenol with isobutene . This reaction typically involves the use of a strong acid, such as sulfuric acid, to catalyze the addition of the tert-butyl group to the phenol ring. The reaction conditions often include elevated temperatures and pressures to facilitate the reaction.
In industrial settings, 2-Tert-butylphenol is produced on a large scale using similar methods, with additional purification steps to ensure the quality of the final product . The industrial production of formic acid typically involves the hydrolysis of methyl formate or the oxidation of methanol in the presence of a catalyst.
Chemical Reactions Analysis
2-Tert-butylphenol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl group directs incoming substituents to the ortho and para positions on the phenol ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Tert-butylphenol: has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Tert-butylphenol and its derivatives often involves interactions with biological molecules. For example, its antifungal activity is believed to result from the disruption of fungal cell membranes and inhibition of key enzymes involved in fungal metabolism . The antioxidant properties are attributed to the compound’s ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
2-Tert-butylphenol: can be compared to other similar compounds, such as:
4-Tert-butylphenol: Another isomer of tert-butylphenol, which is also used in industrial applications and exhibits similar chemical properties.
2,6-Di-tert-butylphenol: A derivative used as an antioxidant in various products.
Phenol: The parent compound, which is more reactive and less stable compared to its tert-butyl derivatives.
The uniqueness of 2-Tert-butylphenol lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
61417-90-1 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-tert-butylphenol;formic acid |
InChI |
InChI=1S/C10H14O.CH2O2/c1-10(2,3)8-6-4-5-7-9(8)11;2-1-3/h4-7,11H,1-3H3;1H,(H,2,3) |
InChI Key |
RIVAIFKLKXRDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14582734.png)
![1-[(4-Ethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14582738.png)



![2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14582779.png)


![2,2'-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid](/img/structure/B14582795.png)



